Cas no 111901-40-7 (Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4-methyl-, (1S,2R,2aR,3aS)-)
111901-40-7 structure
Product Name:Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4-methyl-, (1S,2R,2aR,3aS)-
CAS-Nr.:111901-40-7
MF:C19H16O3
MW:292.328545570374
CID:189392
PubChem ID:57139
Update Time:2025-04-19
Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4-methyl-, (1S,2R,2aR,3aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4-methyl-, (1S,2R,2aR,3aS)-
- trans-1,2-dihydroxy-syn-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene
- Chryseno(3,4-b)oxirene-1,2-diol, 1,2,2a,3a-tetrahydro-4-methyl-, (1-alpha,2-beta,2a-alpha,3a-alpha)-
- 111901-40-7
- 5-methylchrysene-1,2-dihydrodiol-3,4-epoxide
- anti-5-Methylchrysene-1,2-diol-3,4-epoxide
- CCRIS 1750
- Chrysene-1,2-diol, 1,2,3,4-tetrahydro-3,4-epoxy-5-methyl-, (1S-(1-alpha,2-beta,3-beta,4-beta))-
- 5-methylchrysene-1,2-diol-3,4-epoxide
- 5-Methylchrysene-1S,2R-diol-3R,4S-epoxide
- 5-methyl-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- DTXSID401033682
- 81851-68-5
- 1,2-Dihydroxy-epoxy-1,2,3,4-tetrahydro-5-methylchrysene
- ANTI-(+/-)-TRANS-1,2,3,4-TETRAHYDRO-5-METHYLCHRYSENE-1,2-DIOL-3,4-EPOXIDE
- (3S,5R,6R,7S)-19-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol
- (1alpha,2beta,2aalpha,3aalpha)-1,2,2a,3a-Tetrahydro-4-methylchryseno(3,4-b)oxirene-1,2-diol
- (-)-anti-1(S),2(4)-Dihydroxy-3(R),4(S)-epoxy-1,2,3,4-tetrahydro-5-methylchrysene
- Chryseno(3,4-b)oxirene-1,2-diol, 1,2,2a,3a-tetrahydro-4-methyl-, (1R,2S,2aS,3aR)-rel-
- anti-(+-)-trans-1,2,3,4-Tetrahydro-5-methylchrysene-1,2-diol-3,4-epoxide
- Anti-5-methylchrysene-1,2-dihydrodiol-3,4-epoxide
- Chryseno(3,4-b)oxirene-1,2-diol, 1,2,2a,3a-tetrahydro-4-methyl-, (1S,2R,2aR,3aS)-
- CCRIS 2086
-
- Inchi: 1S/C19H16O3/c1-9-8-10-4-2-3-5-11(10)12-6-7-13-15(14(9)12)18-19(22-18)17(21)16(13)20/h2-8,16-21H,1H3/t16-,17+,18-,19+/m0/s1
- InChI-Schlüssel: ZSDQORKDUNMTQA-ZSYWTGECSA-N
- Lächelt: O1[C@H]2C3C4C(C)=CC5C=CC=CC=5C=4C=CC=3[C@@H]([C@H]([C@@H]12)O)O
Berechnete Eigenschaften
- Genaue Masse: 292.109944
- Monoisotopenmasse: 292.109944
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 0
- Komplexität: 452
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 53
- XLogP3: 2.6
Experimentelle Eigenschaften
- PSA: 52.99000
- LogP: 3.14920
Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4-methyl-, (1S,2R,2aR,3aS)- Verwandte Literatur
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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